molecular formula C20H16N2O6S B2594634 (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate CAS No. 896310-67-1

(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

Cat. No.: B2594634
CAS No.: 896310-67-1
M. Wt: 412.42
InChI Key: WIUWHGJLGWSUGI-HWKANZROSA-N
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Description

(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex organic compound that features a combination of imidazole, pyran, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate typically involves multi-step organic synthesis. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, converting them to alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyran ring.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industry, the compound’s unique structural features make it useful in the development of new materials, such as polymers and coatings. Its reactivity can be harnessed to create materials with specific properties, such as increased durability or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound can also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)propanoate: Similar structure but with a propanoate group instead of an acrylate.

    (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)butanoate: Similar structure but with a butanoate group.

Uniqueness

The unique combination of the imidazole, pyran, and benzodioxole moieties in (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate provides it with distinct chemical and biological properties

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S/c1-22-7-6-21-20(22)29-11-14-9-15(23)18(10-25-14)28-19(24)5-3-13-2-4-16-17(8-13)27-12-26-16/h2-10H,11-12H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUWHGJLGWSUGI-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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